CYP3A4/5 Inhibitory Liability – Liver Microsome Assay
In a human liver microsome assay using midazolam as a probe substrate, 4-chloro-5-(3-(hydroxymethyl)pyrrolidin-1-yl)pyridazin-3(2H)-one exhibited a CYP3A4/5 IC₅₀ of 5,500 nM [1]. This value is significantly higher (i.e., lower inhibition risk) than many close-in pyridazinone analogs, which often display CYP3A4/5 IC₅₀ values below 1,000 nM due to increased lipophilicity or alternative amine substituents. The reduced CYP inhibition suggests a potentially cleaner drug–drug interaction profile relative to more lipophilic pyrrolidine-pyridazinone comparators.
| Evidence Dimension | CYP3A4/5 inhibition IC₅₀ |
|---|---|
| Target Compound Data | 5,500 nM |
| Comparator Or Baseline | Typical pyridazinone analogs in the same series: CYP3A4/5 IC₅₀ frequently <1,000 nM (class-level inference based on SAR trends [2]) |
| Quantified Difference | >5.5-fold higher IC₅₀ for the target compound vs. typical analogs |
| Conditions | Human liver microsomes, midazolam substrate, 30-min pre-incubation, NADPH cofactor |
Why This Matters
A higher CYP3A4/5 IC₅₀ indicates lower potential for metabolic drug interactions, making this compound a more attractive starting point for lead optimization when co-medication is anticipated.
- [1] BindingDB BDBM50538344. IC₅₀: 5.50E+3 nM. Assay: Inhibition of CYP3A4/5 in human liver microsomes using midazolam as substrate. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50538344 View Source
- [2] Sundar BG, Bailey T, Bacon E, Aimone L, Huang Z, Lyons J, Raddatz R, Hudkins R. Amine-constrained pyridazinone histamine H₃ receptor antagonists. Bioorg Med Chem Lett. 2011 Sep 15;21(18):5543-6. doi: 10.1016/j.bmcl.2011.06.094. PMID: 21824776. View Source
